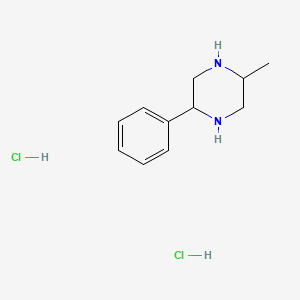![molecular formula C13H21BN2O2 B13516364 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring fused to an imidazo[1,5-a]pyridine core. The presence of the boron atom makes it particularly useful in various chemical reactions and applications.
準備方法
The synthesis of 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of substitution reactions.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific reaction requirements.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
化学反応の分析
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of boron-containing alcohols.
Common Reagents and Conditions: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out at elevated temperatures ranging from 50°C to 100°C.
Major Products: The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted imidazo[1,5-a]pyridines.
科学的研究の応用
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer treatment.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
作用機序
The mechanism by which 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine exerts its effects involves several molecular targets and pathways:
Molecular Targets: The boron atom in the compound can interact with various biological molecules, including enzymes and receptors, leading to inhibition or activation of specific pathways.
類似化合物との比較
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine can be compared with other similar compounds:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a dioxaborolane ring but is fused to a pyridine ring instead of an imidazo[1,5-a]pyridine core.
Phenylboronic acid pinacol ester: Another similar compound where the dioxaborolane ring is attached to a phenyl group.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound features a dioxaborolane ring attached to a pyrazole ring.
The uniqueness of this compound lies in its imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C13H21BN2O2 |
|---|---|
分子量 |
248.13 g/mol |
IUPAC名 |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-10-7-5-6-8-16(10)9-15-11/h9H,5-8H2,1-4H3 |
InChIキー |
AXTDIXMXNCMEHF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCCN3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
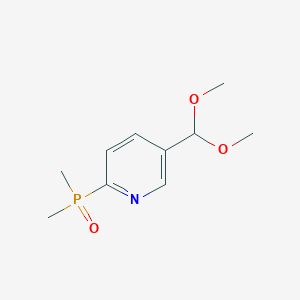
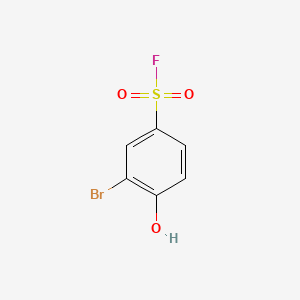
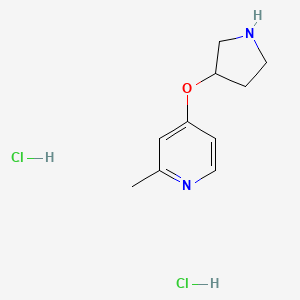
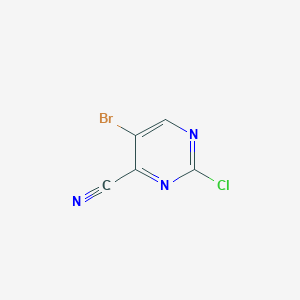


![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
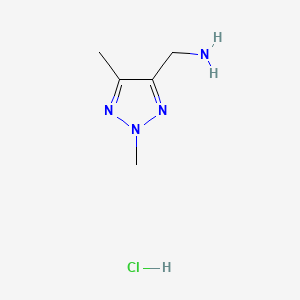
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)



